2,4-Dichloro-6-(difluoromethoxy)phenol

Physicochemical profiling Permeability Solubility parameter

2,4-Dichloro-6-(difluoromethoxy)phenol (CAS 1803791-20-9) is a halogenated phenolic building block characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a hydroxyl group at the 1-position, and a difluoromethoxy (–OCHF₂) group at the 6-position. Its computed topological polar surface area (TPSA) is 29.5 Ų, with a molecular weight of 229.01 g/mol.

Molecular Formula C7H4Cl2F2O2
Molecular Weight 229 g/mol
CAS No. 1803791-20-9
Cat. No. B1410745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-(difluoromethoxy)phenol
CAS1803791-20-9
Molecular FormulaC7H4Cl2F2O2
Molecular Weight229 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1OC(F)F)O)Cl)Cl
InChIInChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
InChIKeyHNFFUUUEXOHLQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(difluoromethoxy)phenol (CAS 1803791-20-9): Core Molecular Properties and Synthetic Lineage


2,4-Dichloro-6-(difluoromethoxy)phenol (CAS 1803791-20-9) is a halogenated phenolic building block characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions, a hydroxyl group at the 1-position, and a difluoromethoxy (–OCHF₂) group at the 6-position. Its computed topological polar surface area (TPSA) is 29.5 Ų, with a molecular weight of 229.01 g/mol . The compound serves as a key intermediate in the synthesis of pyrethroid pesticides, where the difluoromethoxy motif is critical for downstream biological activity [1].

Why 2,4-Dichloro-6-(difluoromethoxy)phenol Cannot Be Replaced by Common Chlorophenols or Methoxy Analogs


Superficial structural similarity to 2,4-dichlorophenol or 2,4-dichloro-6-methoxyphenol masks critical differences that invalidate direct substitution. The –OCHF₂ group introduces a unique combination of hydrogen-bonding capacity (4 acceptors vs. 1 in 2,4-dichlorophenol) and increased polar surface area (29.5 vs. 20.23 Ų), which fundamentally alters partitioning behavior and reactivity [1]. In the patented pyrethroid synthetic pathway, the difluoromethoxy substituent is not decorative but is required for the subsequent hydrolysis and coupling steps that yield the insecticidally active ester; replacing it with a methoxy or hydroxy group would break the synthetic sequence at the first transformation [2].

Quantitative Evidence Guide: Head-to-Head Comparisons for 2,4-Dichloro-6-(difluoromethoxy)phenol Procurement


Increased Topological Polar Surface Area (TPSA) Relative to Non-Fluorinated Parent

The target compound exhibits a computed TPSA of 29.5 Ų versus 20.23 Ų for 2,4-dichlorophenol, a 46% increase driven by the difluoromethoxy group's additional heteroatoms [1]. This difference exceeds the typical threshold for predicting passive membrane permeability divergence (commonly ~25–30 Ų) and indicates that the target compound will partition differently in both biological and chromatographic systems.

Physicochemical profiling Permeability Solubility parameter

Enhanced Hydrogen-Bond Acceptor Count Versus Non-Fluorinated Analogs

The target compound possesses 4 hydrogen-bond acceptor sites (two chlorine atoms, two fluorine atoms on the difluoromethoxy moiety, plus the phenolic hydroxyl oxygen) compared with only 1 acceptor site for 2,4-dichlorophenol [1]. This quadrupling of acceptor capacity directly influences solubility in polar solvents, protein binding potential, and co-crystal formation propensity.

Hydrogen bonding Solubility Crystal engineering

Molecular Weight and Lipophilicity Shift Compared to Methoxy Analog

Replacement of the –OCH₃ group in 2,4-dichloro-6-methoxyphenol (MW = 193.03 g/mol) with –OCHF₂ yields a molecular weight increase to 229.01 g/mol (+36.0 Da) . This structural modification is known to increase lipophilicity by approximately 0.3–0.5 log P units per fluorine atom introduced on an ether α-carbon (class-level inference [1]), moving the compound into a property space more suitable for agrochemical active-ingredient design, where higher log P values often correlate with improved cuticular penetration in target pests.

Lead optimization Property forecast Fragment growth

Synthetic Pathway Specificity: Role in Pyrethroid Intermediate Conversion

US Patent 4,404,148 explicitly identifies difluoromethoxyaromatic phenols as the required intermediates for preparing broad-spectrum pyrethroid esters [1]. The synthetic sequence demands hydrolysis of the pendant ester/cyano group, acid chloride formation, and final coupling with a benzyl alcohol; the difluoromethoxy group must survive these conditions and remain intact in the final insecticide. The target compound's 2,4-dichloro-6-(difluoromethoxy) substitution pattern matches the general formula (I) disclosed in the patent, whereas non-fluorinated or regioisomeric analogs would either fail to produce the active pyrethroid or would require an entirely different synthetic route.

Synthetic utility Pyrethroid synthesis Intermediate fidelity

Application Scenarios for 2,4-Dichloro-6-(difluoromethoxy)phenol Driven by Quantitative Evidence


Agrochemical Intermediate: Pyrethroid Insecticide Synthesis

The compound is a direct intermediate in the patented route to broad-spectrum pyrethroid esters . Its difluoromethoxy group is retained through hydrolysis, acid chloride formation, and esterification steps, making it irreplaceable by methoxy or hydroxyl analogs .

Medicinal Chemistry Building Block: Fluorinated Fragment Library Design

With a TPSA of 29.5 Ų and 4 H-bond acceptors , this compound occupies a favorable property space for fragment-based screening. Its higher acceptor count versus 2,4-dichlorophenol (1 acceptor) enables unique hydrogen-bonding patterns in protein binding sites, supporting structure-activity relationship exploration .

Precursor for Phenacyl Chloride Derivatives

The hydroxyl group at the 1-position is reactive toward thionyl chloride, enabling conversion to 2',4'-dichloro-6'-(difluoromethoxy)phenacyl chloride (CAS 1803717-67-0), a versatile electrophile for further functionalization .

Quote Request

Request a Quote for 2,4-Dichloro-6-(difluoromethoxy)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.